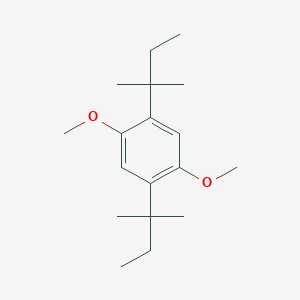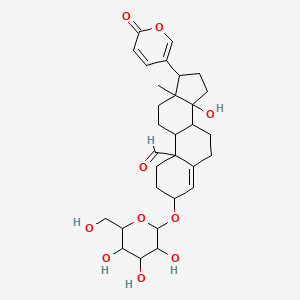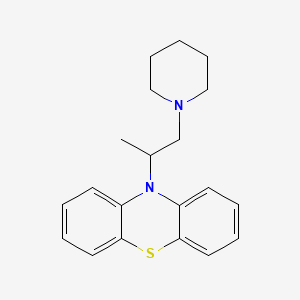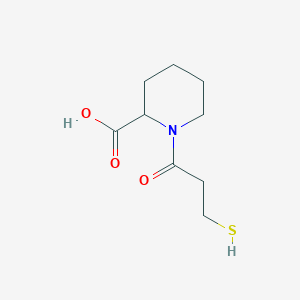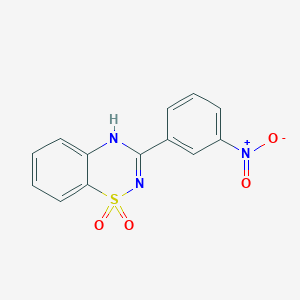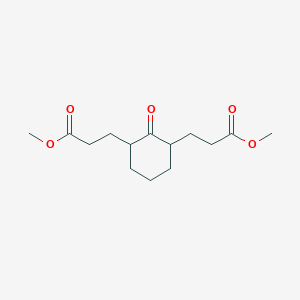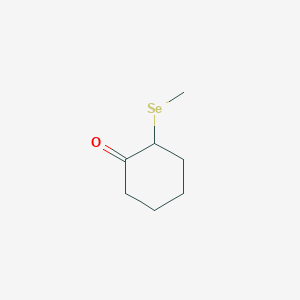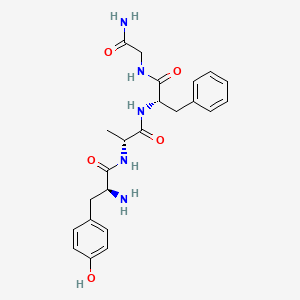![molecular formula C25H24N4O2 B14443712 4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione CAS No. 76383-45-4](/img/structure/B14443712.png)
4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione can be achieved through several methods. One common synthetic route involves the condensation of N,N-diphenyl-N-butylhydrazine with a suitable carbonyl compound . Another method includes the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of pyrazolidinediones . In biology and medicine, it has been investigated for its potential antiviral properties, particularly against retroviruses such as HIV . Additionally, it is used in the pharmaceutical industry for the development of anti-inflammatory and analgesic drugs .
Wirkmechanismus
The mechanism of action of 4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione involves the inhibition of prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation . This leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. By decreasing prostaglandin levels, the compound effectively reduces inflammation and alleviates pain .
Vergleich Mit ähnlichen Verbindungen
4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione is similar to other pyrazolidinediones, such as oxyphenbutazone and sulphinpyrazone . it is unique in its specific substitution pattern, which contributes to its distinct pharmacological properties. For instance, oxyphenbutazone has an additional hydroxyl group, while sulphinpyrazone contains a phenylsulphinylethyl group . These structural differences result in variations in their anti-inflammatory and analgesic activities .
Eigenschaften
CAS-Nummer |
76383-45-4 |
|---|---|
Molekularformel |
C25H24N4O2 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
4-butyl-1,2-diphenyl-4-phenyldiazenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H24N4O2/c1-2-3-19-25(27-26-20-13-7-4-8-14-20)23(30)28(21-15-9-5-10-16-21)29(24(25)31)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
InChI-Schlüssel |
SVSOHKFQMSFQOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


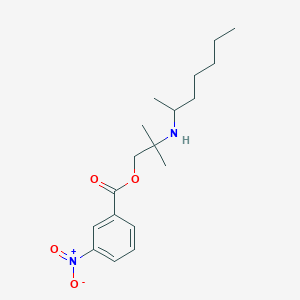
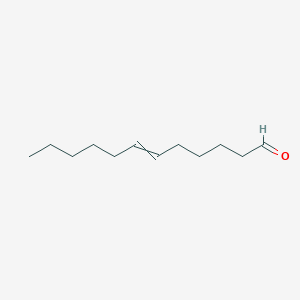
![4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14443642.png)

